N-(3-acetylphenyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(3-acetylphenyl)-5-bromofuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and an acetylphenyl group attached to the nitrogen atom of the carboxamide group
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . These targets can include enzymes, receptors, and ion channels, among others.
Mode of Action
The interaction of a compound with its target often involves the formation of covalent or non-covalent bonds. For example, the compound might inhibit an enzyme’s activity, agonize or antagonize a receptor, or alter the permeability of an ion channel .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-bromofuran-2-carboxamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is used to form the acetylphenyl group. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base, such as sodium hydroxide, to yield the desired product .
Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs a palladium catalyst and a boron reagent to couple an aryl halide with an arylboronic acid . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: This compound shares the acetylphenyl group but differs in the presence of a sulfonamide group instead of a carboxamide group.
2-(3-acylphenyl)amino-4-phenylthiazoles: These compounds have a similar acetylphenyl group but are characterized by the presence of a thiazole ring.
Uniqueness
N-(3-acetylphenyl)-5-bromofuran-2-carboxamide is unique due to the combination of the bromofuran and acetylphenyl moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWDROOLLWUTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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